molecular formula C14H17N3O B11738436 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B11738436
M. Wt: 243.30 g/mol
InChI Key: TWSDYVZPROMXQC-UHFFFAOYSA-N
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Description

3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a complex organic compound that features a phenol group linked to a pyrazole moiety through an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then methylated to introduce the 1-methyl group. The aminomethyl linkage is formed through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group. Finally, the phenol group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}aniline
  • 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid

Uniqueness

What sets 3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol apart is its unique combination of a phenol group and a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C14H17N3O/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10/h2-4,7-8,11,15,18H,5-6,9H2,1H3

InChI Key

TWSDYVZPROMXQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O

Origin of Product

United States

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